molecular formula C10H10FNO B1369566 5-Fluoro-2-isopropoxybenzonitrile CAS No. 1158506-01-4

5-Fluoro-2-isopropoxybenzonitrile

Cat. No. B1369566
CAS RN: 1158506-01-4
M. Wt: 179.19 g/mol
InChI Key: DBGKNXAEJDEUPX-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxybenzonitrile is a chemical compound with the CAS Number: 1158506-01-4. It has a molecular weight of 179.19 and its IUPAC name is 5-fluoro-2-isopropoxybenzonitrile .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-isopropoxybenzonitrile is C10H10FNO. The InChI code is 1S/C10H10FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 and the InChI Key is DBGKNXAEJDEUPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluoro-2-isopropoxybenzonitrile has a molecular weight of 179.19 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.

Scientific Research Applications

Antitumor Agent Synthesis

“5-Fluoro-2-isopropoxybenzonitrile” may serve as a precursor in the synthesis of novel antitumor agents. Researchers have been exploring derivatives of 5-fluorouracil due to its significance in treating solid tumors like breast, colorectal, and gastric cancers. By modifying the structure of 5-fluorouracil, scientists aim to improve pharmacological properties such as bioactivity, selectivity, and metabolic stability, while reducing toxicity .

Prodrug Development

The compound can be used in the development of prodrugs. Prodrugs are medications or compounds that, after administration, are metabolized into a pharmacologically active drug. In the context of 5-fluorouracil derivatives, prodrugs can enhance the delivery and efficacy of the drug while minimizing side effects .

α-Glucosidase Inhibition

Derivatives of “5-Fluoro-2-isopropoxybenzonitrile” have potential applications as α-glucosidase inhibitors. These inhibitors play a crucial role in managing diabetes by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood glucose levels. The development of new α-glucosidase inhibitors is an active area of research for the treatment of diabetes .

Pharmacokinetic Studies

The compound can be instrumental in pharmacokinetic studies to understand the dynamics of drug absorption, distribution, metabolism, and excretion. By studying its derivatives, researchers can gain insights into how modifications to the molecular structure can affect these processes .

Toxicity Assessment

“5-Fluoro-2-isopropoxybenzonitrile” and its derivatives can be used in toxicity assessment studies. These studies are vital to determine the safe dosage levels and to understand the potential side effects on liver and lung tissues, as observed in some preliminary in vivo studies .

Molecular Docking Studies

The compound can be used in molecular docking studies to simulate the interaction between potential drugs and their targets. This is particularly useful in the design of enzyme inhibitors, where the compound can be used to model interactions with enzymes like α-glucosidase .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-fluoro-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGKNXAEJDEUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-isopropoxybenzonitrile

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